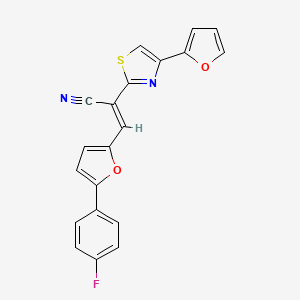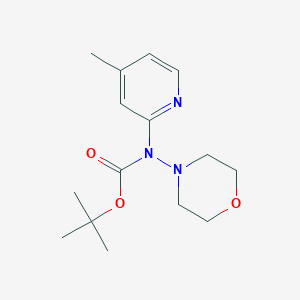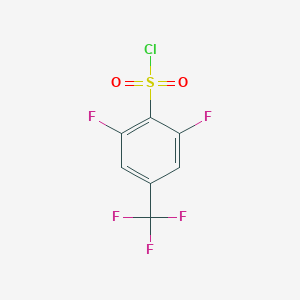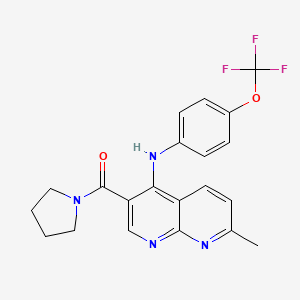![molecular formula C21H20N4OS2 B2795769 3-((5-(环戊基硫基)-4-苯基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮 CAS No. 847401-08-5](/img/structure/B2795769.png)
3-((5-(环戊基硫基)-4-苯基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Agent
This compound has shown potential as an anticancer agent. It has been found to significantly inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . The compound was also found to hinder cell migration .
Anti-inflammatory Agent
The compound has demonstrated anti-inflammatory properties. It was found to decrease the activity of inflammatory factors IL-6 and TNF-α . These cytokines are known for their roles in immune regulation, inflammation, and cell proliferation .
Inhibitor of Chronic Inflammation in Cancer Development
Chronic inflammation is increasingly recognized as a critical factor in cancer development. This compound, due to its anti-inflammatory properties, could potentially be used to inhibit chronic inflammation, thereby preventing cancer development .
Antimicrobial Agent
A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity . The results revealed that these compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .
Membrane Perturbing Agent
The results from cytoplasmic membrane permeabilization assay suggest a membrane perturbing mode of action of this class of compounds . This could potentially be used to disrupt the membrane integrity of harmful microorganisms, thereby killing or inhibiting them.
Intracellular Mode of Action
In addition to membrane perturbation, these compounds also suggest an intracellular mode of action . This means that these compounds could potentially enter cells and interfere with their internal processes, leading to cell death.
作用机制
Target of Action
The compound, also known as 3-{[5-(cyclopentylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activities . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood. The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B enzymes, respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine, neurotransmitters that are crucial for cognitive function and mood regulation. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .
Result of Action
The compound’s action results in improved cognitive function and mood regulation in patients suffering from AD . This is achieved by increasing the levels of acetylcholine and dopamine in the brain through the inhibition of AChE and MAO-B enzymes. The compound may also prevent the formation of beta-amyloid plaques, thereby potentially slowing the progression of AD .
属性
IUPAC Name |
3-[(5-cyclopentylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c26-21-24(17-12-6-7-13-18(17)28-21)14-19-22-23-20(27-16-10-4-5-11-16)25(19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHINHEYCICLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)






![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)
![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)

